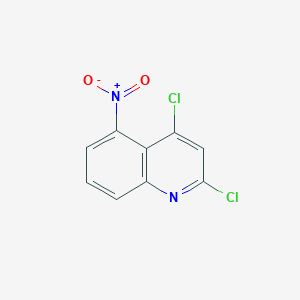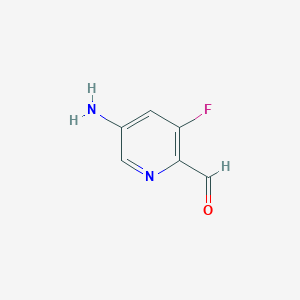
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is an organic compound with the molecular formula C13H19N3O3 It is a derivative of β-alanine and contains a dimethylamino group attached to a benzyl moiety, which is further linked to a ureido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable amine to form the corresponding benzylamine.
Ureido Group Introduction: The benzylamine intermediate is then reacted with an isocyanate to introduce the ureido group.
Coupling with β-Alanine: Finally, the ureido intermediate is coupled with β-alanine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzyl moiety can be reduced to form the corresponding amine.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Ureido-substituted products.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ureido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(2-(Dimethylamino)benzyl)ureido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(3-(2-(Dimethylamino)benzyl)ureido)pentanoic acid: Contains a pentanoic acid moiety.
3-(3-(2-(Dimethylamino)benzyl)ureido)hexanoic acid: Features a hexanoic acid moiety.
Uniqueness
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the ureido group provides versatility in chemical modifications.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
3-[[2-(dimethylamino)phenyl]methylcarbamoylamino]propanoic acid |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-3-5-10(11)9-15-13(19)14-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,17,18)(H2,14,15,19) |
InChI-Schlüssel |
OTXQCWWVHMJYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1CNC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



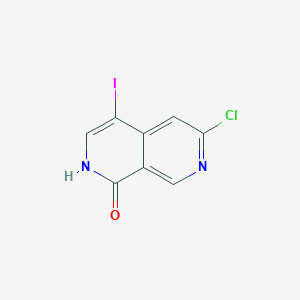

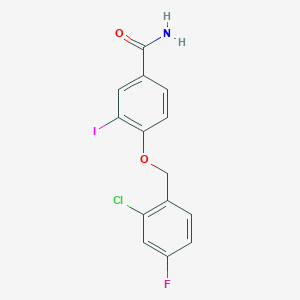
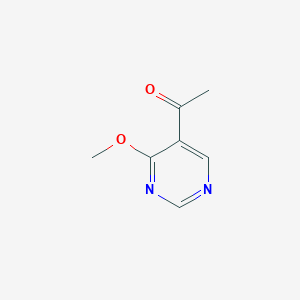
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
